Journal Name:Journal of Electroceramics
Journal ISSN:1385-3449
IF:1.814
Journal Website:http://www.springer.com/materials/optical+%26+electronic+materials/journal/10832
Year of Origin:0
Publisher:Springer Netherlands
Number of Articles Per Year:57
Publishing Cycle:Bimonthly
OA or Not:Not
Journal of Electroceramics ( IF 1.814 ) Pub Date: 2012-10-10 , DOI: 10.1039/C2FD20117H
We used computer simulations to investigate the properties of model lipid membranes with coexisting phases. This is relevant for understanding lipid–lipid interactions underlying lateral organization in biological membranes. Molecular dynamics simulations with the MARTINI coarse-grained force field were employed to study lipid bilayers ∼40 nm in lateral dimension on a 20 μs time scale. The simulations retain near atomic-level detail and lipid chemical specificity, and allow formation of multiple domains of tens of nanometers in size. Using ternary lipid mixtures of saturated and unsaturated lipids and cholesterol, we reproduced the coexistence of the Lα/gel phases and the Lo/Ld phases. Phase transformation proceeded by either nucleation or spinodal decomposition. The properties of coexisting phases were characterized in detail, including partial lipid areas, composition, phase boundary and domain registry, based on Voronoi tessellation. We investigated variations of these properties with temperature and surface tension, and compared them to our recent simulations of lipid monolayers of the same size and composition. We found substantial overlap in bilayer and monolayer properties. Increasing the temperature in bilayers produced similar effects as increasing the surface tension in monolayers. This information can be used for interpreting experimental data on model membranes.
Journal of Electroceramics ( IF 1.814 ) Pub Date: , DOI: 10.1039/A705759H
Photoinduced molecular detachment has been investigated for methylene iodide (CH2I2) and several related compounds (CH2Br2, CH2Cl2 and CF2Br2). Multiphoton excitation of these molecules at 310 nm gives rise to halogens in the D′ state. Femtosecond pump-probe experiments on the dissociation of these compounds indicate that the process is extremely fast (<60 fs) and proceeds without an intermediate. In addition to the characteristic D′→A′ fluorescence at 342 nm, photodissociation of CH2I2 also produces several fluorescence bands in the 260–290 nm region. The CH2I2 transients show characteristic I2 vibrational coherence. Time resolved data collected by detection at 272 nm also demonstrate clear, fast decaying rotational anisotropy, analysis of which reveals a distribution of rather high rotational levels of I2. Based on analysis of the dissociation time, rotational anisotropy and vibrational coherence, and on the estimated partitioning of energy in the fragments, an I2 concerted molecular detachment mechanism has been proposed.
Journal of Electroceramics ( IF 1.814 ) Pub Date: , DOI: 10.1039/FD9929300249
The thermal stability profile of chymotrapsinogen has been investigated in the temperature range 230–340 K, with special emphasis on the phenomenon of cold instability. Differential scanning calorimetry was used to study the heat capacities of the native and denatured protein in undercooled solution and the results were combined with those obtained by spectrophotometry at ordinary temperatures.The partial heat capacities of both forms decrease with decreasing temperature, assuming negative values. In the experimentally accessible temperature range (above the spontaneous nucleation temperature of ice) the heat capacity difference ΔC is found to be positive with a non-linear temperature dependence. ΔC is predicted to change sign at some low temperature which cannot, however, be reached by experiment for chymotrypsinogen. In contrast to earlier studies, covering a much more limited temperature range and having to employ an additional destabilisation by means of pH and/or chaotropes, the present findings permit the construction of a more reliable thermodynamic stability profile and related properties. These differ in important details from those reported for other proteins, but based on measurements only in the neighbourhood of the heat-denaturation temperature. The thermodynamic characteristics are, however, in good agreement with earlier predictions and with recent low-temperature measurements on the tetrameric enzyme lactate dehydrogenase.
Journal of Electroceramics ( IF 1.814 ) Pub Date: 2019-01-16 , DOI: 10.1039/C8FD00234G
The present research deals with the collection and structural elucidation of an unknown component, accounting for about 35% of the essential oil obtained upon distillation of the leaves of Eugenia uniflora L., harvested during summer (January, 2017) in Paraná State (Southern Brazil). A multidimensional gas chromatographic preparative system, based on the coupling of three GC systems equipped with apolar, PEG and ionic liquid-based stationary phases, was successfully applied for the isolation of the chromatographic band relative to the unknown molecule. The use of wide-bore columns allowed for an increased sample capacity compared to conventional micro-bore columns, thus the injection of a neat sample was feasible, greatly reducing the total collection time. A higher chromatographic efficiency was afforded by the use of a multidimensional approach in the heart-cut mode, exploiting the different selectivity of three stationary phases, which ensured the attainment of a highly pure fraction. In only five runs, more than 3 milligrams were collected, with an average purity greater then 95%. Finally, the unknown component was subjected to nuclear magnetic resonance spectroscopy, mass spectrometry and condensed phase Fourier-transform infrared spectroscopy, leading to the identification of 6-ethenyl-6-methyl-3,5-di(prop-1-en-2-yl)cyclohex-2-en-1-one. The presented approach has been demonstrated to be effective for the isolation and structural elucidation of unknown molecules in complex samples, which will allow for further in-depth studies, like biological evaluation or pharmacological tests.
Journal of Electroceramics ( IF 1.814 ) Pub Date: 2011-08-03 , DOI: 10.1039/C1FD00028D
The relationship between the catalytic activity and the size was studied in operando in the case of gold nanoparticles on TiO2(110) model catalyst during carbon monoxide oxidation. The geometrical parameters, the shape and the dispersion of the particles on the oxide support were examined in detail. The catalytic activity was found optimum for a nanoparticle diameter of about 2 nm and a height of six atomic monolayers. Above the maximum, it fits a power law of the diameter D−2.4 ± 0.3. This indicates that the low-coordinated sites play a major role in the catalytic activity, however such a model still fails to explain the activity maximum. The nanoparticle sintering was also investigated since it is suspected of being responsible for the decrease of the catalyst activity in the course of time. It was clearly observed for particles with a size around the maximum of activity and smaller. At the very beginning of the CO conversion into CO2, the sintering is strongly activated. The nanoparticles mobility is dependent upon the TiO2(110) surface direction under consideration: it is higher along the [001]TiO2 than along the [1–10]TiO2. Then, the sintering greatly slows down. This could be explained by a nanoparticles’ pinning at the step edges. The thermal energy released by the exothermic CO oxidation reaction was evaluated and it suggests that the sintering results from a more complex process than from a reaction-induced local heating.
Journal of Electroceramics ( IF 1.814 ) Pub Date: 2002-10-08 , DOI: 10.1039/B207125H
The first page of this article is displayed as the abstract.
Journal of Electroceramics ( IF 1.814 ) Pub Date: 2012-02-09 , DOI: 10.1039/C2FD00003B
Transition metal dichalcogenides belong to one of the most developed classes of materials for solid lubrication. However, one of the main drawbacks of most of the self-lubricating coatings is their low load-bearing capacity, particularly in terrestrial atmospheres. In our previous work, alloying thin films based on tungsten disulfide with non-metallic interstitial elements, such as carbon or nitrogen, has been studied in order to improve tribological performance in different environments. Excellent results were reached with the deposited coatings hardness, in some cases, more than one order of magnitude higher than single W-S films. In this work, W-S-C films were deposited with increasing Cr contents by co-sputtering chromium and composite WS2-C and targets. Two films were prepared with approx. 7 and 13 at.% of Cr. Alloying with chromium led to dense films with amorphous microstructure; the hardness and adhesion was improved. Sliding tests were carried out in dry and humid air using a pin-on-disc tribometer with 100Cr6 steel balls as a counterpart. To analyse the sliding process, the surfaces in the contact were investigated by X-ray photoelectron spectroscopy (bonding), scanning electron microscopy (SEM), transmission electron microscopy (TEM), and Raman spectroscopy. Surface and sub-surface structural modification of the coating and composition of the transferred tribolayer are discussed in detail. High friction in humid air was attributed to the absence of a well-ordered WS2 sliding interface. On the other hand, the existence of such an interface explained the very low friction observed in dry air.
Journal of Electroceramics ( IF 1.814 ) Pub Date: 2013-03-19 , DOI: 10.1039/C3FD00033H
Contact freezing has long been discussed as a candidate for cloud ice formation at temperatures warmer than about −25 °C, but until now the molecular mechanism underlying this process has remained obscure and little quantitative information about the size and temperature dependent contact freezing properties of the various aerosol species is available. In this contribution, we present the first quantitative measurements of the freezing probability of a supercooled droplet upon a single contact with a size selected illite mineral particle. It is found that this probability is a strong function of temperature and aerosol particle size. For the particles investigated and on the minute time scale of the experiment, contact freezing indeed dominates immersion freezing for all temperatures.
Journal of Electroceramics ( IF 1.814 ) Pub Date: , DOI: 10.1039/B611323K
The first page of this article is displayed as the abstract.
Journal of Electroceramics ( IF 1.814 ) Pub Date: , DOI: 10.1039/C0FD90002H
The first page of this article is displayed as the abstract.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | MATERIALS SCIENCE, CERAMICS 材料科学:硅酸盐3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
3.50 | 61 | Science Citation Index Science Citation Index Expanded | Not |
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